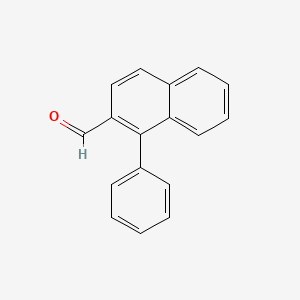

1-Phenylnaphthalene-2-carbaldehyde

Vue d'ensemble

Description

1-Phenylnaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by a naphthalene ring system substituted with a phenyl group and an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenylnaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of alternative catalysts to improve yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-Phenylnaphthalene-2-carboxylic acid.

Reduction: 1-Phenylnaphthalene-2-methanol.

Substitution: Depending on the electrophile used, various substituted derivatives of this compound.

Applications De Recherche Scientifique

1-Phenylnaphthalene-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 1-Phenylnaphthalene-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to an alcohol. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound and the reagents used.

Comparaison Avec Des Composés Similaires

Naphthalene-2-carbaldehyde: Lacks the phenyl group, making it less sterically hindered and potentially more reactive in certain reactions.

1-Phenyl-2-naphthol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.

Benzaldehyde: A simpler aromatic aldehyde with only a benzene ring, used widely in organic synthesis.

Uniqueness: 1-Phenylnaphthalene-2-carbaldehyde is unique due to its combination of a naphthalene ring system with a phenyl group and an aldehyde functional group. This structure provides a balance of aromatic stability and reactivity, making it a versatile compound for various chemical transformations and applications.

Activité Biologique

Overview

1-Phenylnaphthalene-2-carbaldehyde is an aromatic aldehyde characterized by its unique structure, which consists of a naphthalene ring substituted with a phenyl group and an aldehyde functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

This compound can be synthesized through several methods, with one common approach being the Friedel-Crafts acylation of naphthalene using benzoyl chloride, followed by oxidation to introduce the aldehyde group. This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is conducted under anhydrous conditions to prevent hydrolysis .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. For example, one study demonstrated that specific derivatives could effectively inhibit the proliferation of breast cancer cells by targeting key signaling pathways involved in tumor growth .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets. The aldehyde group can undergo nucleophilic attack by cellular thiols, leading to the formation of stable adducts that may disrupt normal cellular functions. Additionally, the aromatic nature of the compound allows for intercalation into DNA, potentially leading to genotoxic effects .

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Derivative A | 15 µg/mL |

| Derivative B | 30 µg/mL |

| Derivative C | 25 µg/mL |

This study underscores the importance of structural modifications in enhancing biological activity .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of analogs based on this compound and evaluated their effects on human breast cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM.

| Derivative | IC50 (µM) |

|---|---|

| Compound X | 8.5 |

| Compound Y | 12.0 |

| Compound Z | 10.0 |

The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Propriétés

IUPAC Name |

1-phenylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-15-11-10-13-6-4-5-9-16(13)17(15)14-7-2-1-3-8-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNERVGPAUVLPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704771 | |

| Record name | 1-Phenylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125454-79-7 | |

| Record name | 1-Phenylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of achieving high enantioselectivity in the synthesis of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde?

A1: Enantioselectivity is crucial in organic synthesis, particularly for compounds with potential biological activity. Different enantiomers of a molecule can interact differently with chiral biological targets, leading to variations in pharmacological effects. Achieving high enantioselectivity in the synthesis of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde [, ] allows researchers to isolate and study the specific biological properties of each enantiomer, potentially identifying compounds with enhanced activity or reduced side effects.

Q2: What is the role of the organocatalyst in the described synthesis?

A2: The research highlights the use of an organocatalyst to promote a domino reaction involving a double Michael reaction followed by an aldol condensation [, ]. This organocatalyst facilitates the formation of the desired octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde with high diastereoselectivity and enantioselectivity (>99% ee) []. This approach offers a potentially more sustainable and environmentally friendly alternative to traditional metal-based catalysts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.